molecular formula C8H8BrFN2O2 B15334068 6-Bromo-2-fluoro-3-methoxybenzohydrazide

6-Bromo-2-fluoro-3-methoxybenzohydrazide

Cat. No.: B15334068
M. Wt: 263.06 g/mol
InChI Key: NXDJIGRXXAYMPF-UHFFFAOYSA-N
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Description

6-Bromo-2-fluoro-3-methoxybenzohydrazide is an organic compound with the molecular formula C8H7BrFN2O2 It is a derivative of benzohydrazide, featuring bromine, fluorine, and methoxy functional groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-fluoro-3-methoxybenzohydrazide typically involves the reaction of 6-Bromo-2-fluoro-3-methoxybenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:

  • Dissolve 6-Bromo-2-fluoro-3-methoxybenzaldehyde in ethanol.
  • Add hydrazine hydrate to the solution.
  • Reflux the mixture for several hours.
  • Cool the reaction mixture and filter the precipitated product.
  • Wash the product with cold ethanol and dry it under vacuum.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-fluoro-3-methoxybenzohydrazide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The hydrazide group can be oxidized or reduced to form different functional groups.

    Condensation Reactions: The hydrazide group can react with carbonyl compounds to form hydrazones or hydrazides.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Condensation Reactions: These reactions are often carried out in the presence of acid or base catalysts.

Major Products Formed

    Substitution Reactions: Products include substituted benzohydrazides with different nucleophiles replacing the bromine or fluorine atoms.

    Oxidation Reactions: Products include oxidized derivatives such as carboxylic acids or ketones.

    Reduction Reactions: Products include reduced derivatives such as amines or alcohols.

    Condensation Reactions: Products include hydrazones or hydrazides formed by the reaction with carbonyl compounds.

Scientific Research Applications

6-Bromo-2-fluoro-3-methoxybenzohydrazide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block for designing new compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: It is explored for its potential use in drug development. Its hydrazide group can form stable complexes with metal ions, which may have pharmacological applications.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 6-Bromo-2-fluoro-3-methoxybenzohydrazide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The hydrazide group can form covalent bonds with carbonyl-containing biomolecules, leading to the formation of stable adducts. This interaction can disrupt normal cellular processes, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2-fluoro-3-methoxybenzaldehyde: A precursor in the synthesis of 6-Bromo-2-fluoro-3-methoxybenzohydrazide.

    2-Bromo-6-fluoro-3-methoxybenzaldehyde: Another related compound with similar functional groups.

    6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid: A compound with a trifluoromethyl group instead of a methoxy group.

Uniqueness

This compound is unique due to the presence of both bromine and fluorine atoms on the benzene ring, along with a methoxy group and a hydrazide functional group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H8BrFN2O2

Molecular Weight

263.06 g/mol

IUPAC Name

6-bromo-2-fluoro-3-methoxybenzohydrazide

InChI

InChI=1S/C8H8BrFN2O2/c1-14-5-3-2-4(9)6(7(5)10)8(13)12-11/h2-3H,11H2,1H3,(H,12,13)

InChI Key

NXDJIGRXXAYMPF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)Br)C(=O)NN)F

Origin of Product

United States

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